molecular formula C6H6N2OS B12821388 3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid

3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid

Cat. No.: B12821388
M. Wt: 154.19 g/mol
InChI Key: YJYULHLSTXZQEH-OWOJBTEDSA-N
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Description

3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing the enzyme’s activity. Additionally, the compound can interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-4-yl)prop-2-enethioic S-acid is unique due to its specific combination of the imidazole ring and the prop-2-enethioic S-acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enethioic S-acid

InChI

InChI=1S/C6H6N2OS/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+

InChI Key

YJYULHLSTXZQEH-OWOJBTEDSA-N

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)S

Canonical SMILES

C1=C(NC=N1)C=CC(=O)S

Origin of Product

United States

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